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Compound of Interest

Compound Name: 4-Bromo-2'-methoxybiphenyl

CAS No.: 169691-87-6

Cat. No.: B2939767

Get Quote

Executive Summary & Isomeric Nomenclature
As a Senior Application Scientist, I frequently observe a critical point of failure in both

procurement and synthetic planning: isomer confusion. The prime symbol (') in 4-Bromo-2'-
methoxybiphenyl is paramount. This specific nomenclature indicates that the bromine and

methoxy substituents reside on opposite aromatic rings.

This guide exclusively focuses on the 2'-methoxy isomer, identified by CAS Number 169691-

87-6 (also cataloged as 4'-bromo-2-methoxy-1,1'-biphenyl). This is structurally and

electronically distinct from 4-bromo-2-methoxybiphenyl (CAS: 227305-07-9), where both

substituents share the same ring. The 169691-87-6 isomer is a highly versatile, sterically tuned

building block widely utilized in advanced cross-coupling reactions, materials science, and

targeted oncology drug discovery.

Physicochemical Profiling & Structural Causality
The reactivity and biological utility of 4-bromo-2'-methoxybiphenyl are fundamentally dictated

by its biphenyl twist angle. The methoxy group at the 2'-position introduces significant steric
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hindrance against the ortho-protons of the adjacent phenyl ring, forcing the two aromatic rings

out of coplanarity.

Causality in Drug Design: This non-planar conformation is highly desirable in medicinal

chemistry. It prevents the molecule from intercalating into DNA (reducing off-target toxicity)

while allowing it to act as a 3D wedge, fitting precisely into deep, hydrophobic protein binding

pockets.

Causality in Synthesis: The para-bromo group is electronically activated for facile oxidative

addition by low-valent palladium catalysts. However, the twisted, sterically hindered

conformation requires careful selection of ligands with wide bite angles to force the

subsequent reductive elimination step.

Table 1: Physicochemical and Structural Properties

Parameter Value Causality / Significance

CAS Number 169691-87-6

Unique identifier for the 2'-

methoxy isomer; prevents

procurement errors.

Molecular Formula C₁₃H₁₁BrO

Determines the exact mass-to-

charge ratio for LC-MS

identification.

Molecular Weight 263.13 g/mol

Critical for precise

stoichiometric calculations in

cross-coupling.

SMILES
COC1=CC=CC=C1C2=CC=C(

C=C2)Br

Defines the exact connectivity

across the biphenyl axis.

Physical State Solid (White to Off-white)

Facilitates easy weighing and

handling under ambient

laboratory conditions.

Storage 2-8°C, dry conditions

Prevents slow oxidative

degradation of the electron-

rich anisole ring.
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Applications in Drug Development
The 2'-methoxybiphenyl scaffold is a privileged pharmacophore. In our field, 4-bromo-2'-
methoxybiphenyl is heavily relied upon as a primary starting material for synthesizing

complex therapeutics. A prime example is its use in the synthesis of Truncated APC Selective

Inhibitor (TASIN) analogues. According to foundational research published in the Journal of

Medicinal Chemistry, these analogues specifically target and induce apoptosis in colorectal

cancer (CRC) cell lines harboring mutant Adenomatous Polyposis Coli (APC). The precise

geometry afforded by the 2'-methoxy group is critical for the target binding affinity of these

TASIN analogues.

Mechanistic Workflow: Palladium-Catalyzed Cross-
Coupling
To leverage this building block commercially (available via suppliers like ChemScene and

Sigma-Aldrich ), researchers predominantly employ the Suzuki-Miyaura cross-coupling

reaction.
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4-Bromo-2'-methoxybiphenyl
(CAS: 169691-87-6)

Reagents:
Ar-B(OH)2, Pd(dppf)Cl2,

K2CO3, 1,4-Dioxane/H2O

Suzuki-Miyaura Coupling
(90°C, 12h, N2 atm)

Aqueous Workup &
Extraction (EtOAc)

 LC-MS Validation

Flash Chromatography
(Hexanes/EtOAc)

2'-Methoxy-4-aryl-biphenyl
Derivative

 >95% Purity (HPLC)

Click to download full resolution via product page

Synthetic workflow for functionalizing 4-Bromo-2'-methoxybiphenyl via Suzuki-Miyaura

coupling.

Protocol: Self-Validating Suzuki-Miyaura Coupling
Do not merely mix reagents; understand the micro-environment of the reaction. Below is a field-

proven protocol designed to prevent homocoupling and ensure high yields.
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Preparation & Degassing: In an oven-dried Schlenk flask, combine 4-bromo-2'-
methoxybiphenyl (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0

eq).

Causality: K₂CO₃ is selected as a mild, inorganic base. Stronger bases (like t-BuONa)

promote unwanted protodeboronation of the boronic acid, while K₂CO₃ provides optimal

activation of the boronic acid into the reactive boronate species without degrading the

starting materials.

Solvent Addition: Add a thoroughly degassed 4:1 mixture of 1,4-dioxane and deionized

water.

Causality: The biphasic nature of the reaction is critical. Dioxane effectively solubilizes the

hydrophobic biphenyl substrate. Water is strictly required to dissolve the K₂CO₃ and

facilitate the transmetalation step at the aqueous-organic interface. Purely organic

solvents will stall the catalytic cycle.

Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a

wide bite angle (~99°). This specific geometry forces the intermediate palladium complex

into a conformation that drastically accelerates the reductive elimination step—a strict

necessity when coupling sterically hindered ortho-substituted biphenyls.

Reaction Execution & Self-Validation: Seal the flask and heat to 90°C for 12 hours.

Self-Validating System: Do not rely solely on time. At the 12-hour mark, perform a Thin-

Layer Chromatography (TLC) check (9:1 Hexanes:Ethyl Acetate). The starting 4-bromo-
2'-methoxybiphenyl is highly UV-active (Rf ~0.6). The complete disappearance of this

spot validates conversion. Immediately pull a 10 µL aliquot, dilute in methanol, and run LC-

MS to confirm the exact mass of the product, ruling out the formation of a 2,2'-dimethoxy-

p-quaterphenylene homocoupled byproduct.

Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with

brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column

chromatography.
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Analytical Characterization & Quality Control
Rigorous quality control of the starting material is essential before committing it to expensive

downstream biological synthesis.

Table 2: Expected Analytical Benchmarks for 4-Bromo-2'-methoxybiphenyl

Analytical Method Target Signal / Parameter Diagnostic Value

¹H NMR (CDCl₃) ~3.80 ppm (s, 3H)

Confirms the presence,

integration, and integrity of the

methoxy group.

¹H NMR (CDCl₃) ~7.50 ppm (d, 2H)

Confirms the para-substitution

pattern of the bromine atom on

the distal ring.

LC-MS (ESI+) m/z 262.0 & 264.0 (1:1 ratio)

Validates the isotopic signature

of a single bromine atom (⁷⁹Br

and ⁸¹Br).

HPLC (C18 Column)
Single sharp peak (>97%

AUC)

Ensures the absence of des-

bromo impurities or structural

isomers.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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